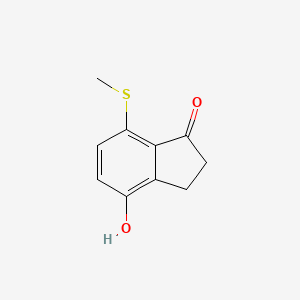
4-Hydroxy-7-methylthioindan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-7-methylthioindan-1-one is a chemical compound belonging to the indanone family Indanones are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-methylthioindan-1-one can be achieved through several methods. One common approach involves the use of 6-methylcoumarin as a starting material. The synthetic route includes methylative lactone ring opening, catalytic hydrogenation, and subsequent cyclization . Another method involves the catalytic hydrogenation of 6-methylcoumarin followed by fusion with anhydrous aluminum chloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
化学反应分析
Types of Reactions
4-Hydroxy-7-methylthioindan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different hydroxyindanone derivatives.
Substitution: It can undergo substitution reactions, particularly at the methylthio group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted indanone derivatives .
科学研究应用
4-Hydroxy-7-methylthioindan-1-one has several scientific research applications:
作用机制
The mechanism of action of 4-Hydroxy-7-methylthioindan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological effects.
相似化合物的比较
Similar Compounds
4-Hydroxyindan-1-one: This compound is structurally similar but lacks the methylthio group.
7-Methyl-1-indanone: Another related compound, which differs by the absence of the hydroxy group.
Uniqueness
4-Hydroxy-7-methylthioindan-1-one stands out due to the presence of both the methylthio and hydroxy groups, which confer unique chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C10H10O2S |
|---|---|
分子量 |
194.25 g/mol |
IUPAC 名称 |
4-hydroxy-7-methylsulfanyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H10O2S/c1-13-9-5-4-7(11)6-2-3-8(12)10(6)9/h4-5,11H,2-3H2,1H3 |
InChI 键 |
RCJMVUBBHXPFGK-UHFFFAOYSA-N |
规范 SMILES |
CSC1=C2C(=C(C=C1)O)CCC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


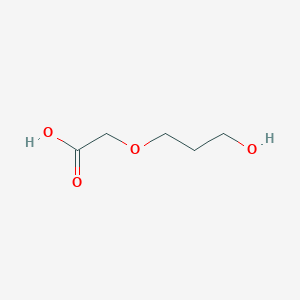
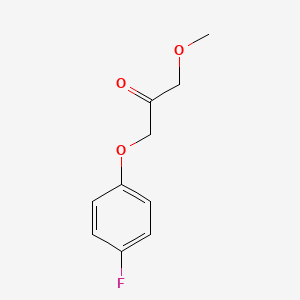
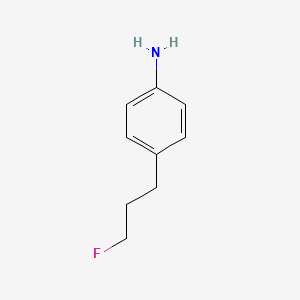
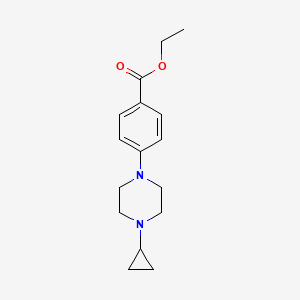
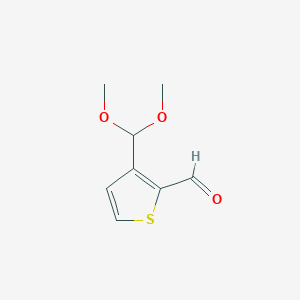
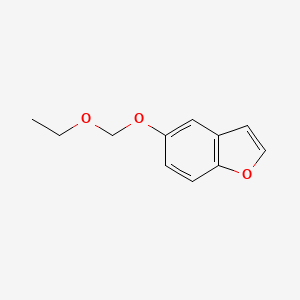
![1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B8620360.png)
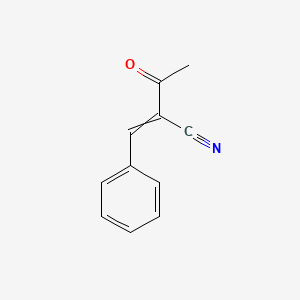
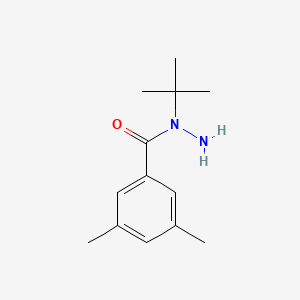
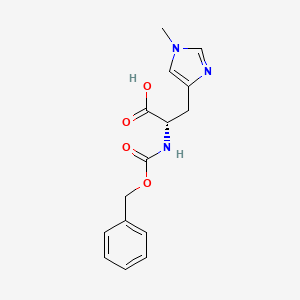
![Ethyl 4-[(trans-4-hydroxycyclohexyl)amino]-3-nitrobenzoate](/img/structure/B8620387.png)
![2-Sulfamoylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B8620393.png)
![4-N-(3-bromophenyl)-7-N-methylpyrido[2,3-d]pyrimidine-4,7-diamine](/img/structure/B8620405.png)

